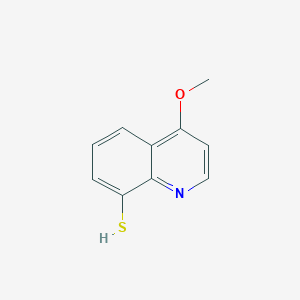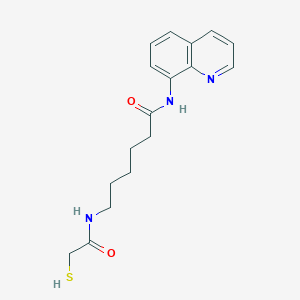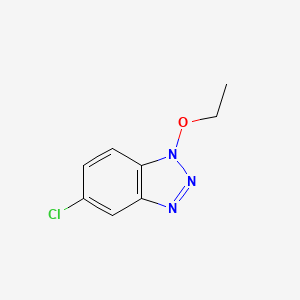![molecular formula C10H20CuN2O6 B12893709 Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper CAS No. 93940-93-3](/img/structure/B12893709.png)
Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper: is a coordination compound with the molecular formula C10H22CuN2O6 This compound is known for its unique structure, where two N-(2-hydroxyethyl)-N-methylglycine ligands are coordinated to a central copper ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper typically involves the reaction of copper(II) salts with N-(2-hydroxyethyl)-N-methylglycine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired coordination complex. The reaction can be represented as follows:
[ \text{Cu}^{2+} + 2 \text{N-(2-hydroxyethyl)-N-methylglycine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced.
Substitution: Ligand substitution reactions can occur, where the N-(2-hydroxyethyl)-N-methylglycine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using other ligands like ethylenediamine or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes.
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper is used as a catalyst in various organic reactions. Its unique coordination environment makes it suitable for facilitating reactions such as oxidation and reduction.
Biology: The compound has potential applications in biological studies, particularly in understanding the role of copper in biological systems. It can be used as a model compound to study copper’s interaction with biomolecules.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry: Industrially, the compound is used in the production of advanced materials and as a component in various chemical processes. Its stability and reactivity make it valuable in manufacturing and material science.
Mécanisme D'action
The mechanism of action of Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper involves its interaction with molecular targets through coordination chemistry. The copper ion can form bonds with various atoms in target molecules, facilitating chemical reactions. The pathways involved include:
Coordination to Biomolecules: The copper ion can coordinate to nitrogen and oxygen atoms in biomolecules, affecting their structure and function.
Redox Reactions: The copper center can participate in redox reactions, altering the oxidation state of the compound and its targets.
Comparaison Avec Des Composés Similaires
- Bis[N-(2-hydroxyethyl)-N-methylglycinato]nickel
- Bis[N-(2-hydroxyethyl)-N-methylglycinato]zinc
- Bis[N-(2-hydroxyethyl)-N-methylglycinato]cobalt
Uniqueness: Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, the copper complex exhibits distinct redox behavior and catalytic activity, making it particularly valuable in various applications.
Propriétés
| 93940-93-3 | |
Formule moléculaire |
C10H20CuN2O6 |
Poids moléculaire |
327.82 g/mol |
Nom IUPAC |
copper;2-[2-hydroxyethyl(methyl)amino]acetate |
InChI |
InChI=1S/2C5H11NO3.Cu/c2*1-6(2-3-7)4-5(8)9;/h2*7H,2-4H2,1H3,(H,8,9);/q;;+2/p-2 |
Clé InChI |
BDQISSMRUIKHCF-UHFFFAOYSA-L |
SMILES canonique |
CN(CCO)CC(=O)[O-].CN(CCO)CC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


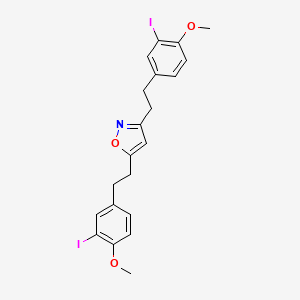

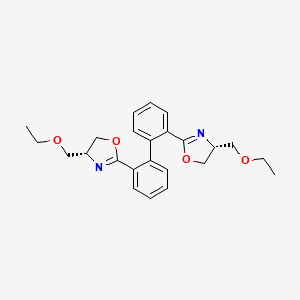
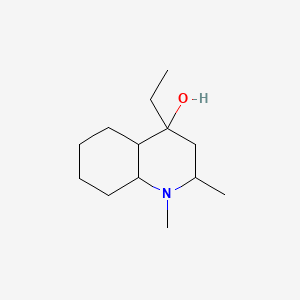

![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
